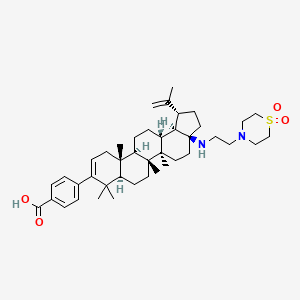

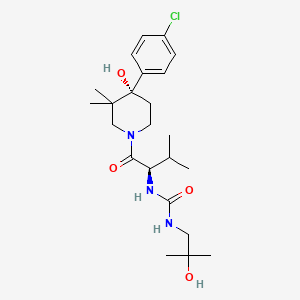

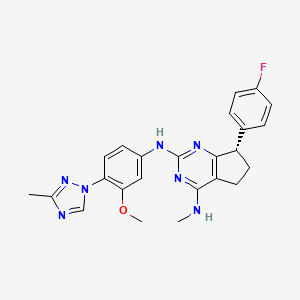

![molecular formula C17H11Br2NO2S2 B606334 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 893449-38-2](/img/structure/B606334.png)

5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PRL-3 ist eine Metastasen-assoziierte Phosphatase, die eine wesentliche Rolle bei der Entstehung und Metastasierung von Krebs spielt . PRL-3-Inhibitor I wurde durch Hochdurchsatz-Screening identifiziert und es ist bekannt, dass er die Migration und Invasion metastasierender Krebszellen blockiert .

Herstellungsmethoden

Die Herstellung von PRL-3-Inhibitor I umfasst mehrere Schritte. Eine Methode beinhaltet die Verwendung von Dimethylsulfoxid (DMSO), Polyethylenglykol 300 (PEG300), Tween 80 und deionisiertem Wasser (ddH2O) zur Herstellung der In-vivo-Formulierung . Die Syntheserouten und Reaktionsbedingungen für die industrielle Produktion sind in der verfügbaren Literatur nicht umfassend beschrieben, aber die Verbindung wird typischerweise unter bestimmten Bedingungen hergestellt und gelagert, um eine Inaktivierung zu verhindern .

Chemische Reaktionsanalyse

PRL-3-Inhibitor I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Stabilität und Aktivität der Verbindung entscheidend.

Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Endoglykosidase H (Endo H) und Peptid-N-Glykosidase F (PNGase F) bei 37 °C.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden typischerweise analysiert, um die Wirksamkeit und Reinheit der Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

PRL-3-Inhibitor I hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: Er wird verwendet, um die Rolle von PRL-3 bei der Entstehung und Metastasierung von Krebs zu untersuchen

Arzneimittelentwicklung: Die Verbindung wird hinsichtlich ihres Potenzials für die Entwicklung gezielter Therapien zur Krebsbehandlung untersucht.

Biologische Studien: PRL-3-Inhibitor I wird verwendet, um die molekularen Mechanismen zu untersuchen, die verschiedenen zellulären Prozessen zugrunde liegen, einschließlich Zellmigration, Invasion und Überleben.

Wirkmechanismus

PRL-3-Inhibitor I übt seine Wirkungen aus, indem er die Aktivität von PRL-3 spezifisch hemmt. PRL-3 ist an zellulären Prozessen beteiligt, die die Metastasierung, Zellproliferation, Invasion, Motilität und das Überleben vorantreiben . Der Inhibitor bindet an PRL-3 und verhindert so dessen Interaktion mit Substraten, wodurch seine Funktion blockiert wird. Diese Hemmung führt zu einer verringerten Migration und Invasion von Krebszellen .

Wirkmechanismus

PRL-3 inhibitor I exerts its effects by specifically inhibiting the activity of PRL-3. PRL-3 is involved in cellular processes driving metastasis, cell proliferation, invasion, motility, and survival . The inhibitor binds to PRL-3, preventing its interaction with substrates and thereby blocking its function. This inhibition leads to reduced cancer cell migration and invasion .

Biochemische Analyse

Biochemical Properties

PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. PRL-3 Inhibitor I interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.

Cellular Effects

PRL-3 Inhibitor I exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, PRL-3 Inhibitor I affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of PRL-3 Inhibitor I involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . PRL-3 Inhibitor I also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PRL-3 Inhibitor I have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that PRL-3 Inhibitor I can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .

Dosage Effects in Animal Models

The effects of PRL-3 Inhibitor I vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, PRL-3 Inhibitor I may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

PRL-3 Inhibitor I is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, PRL-3 Inhibitor I may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

PRL-3 Inhibitor I is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, PRL-3 Inhibitor I can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .

Subcellular Localization

The subcellular localization of PRL-3 Inhibitor I is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of PRL-3 Inhibitor I, directing it to specific cellular compartments .

Vorbereitungsmethoden

The preparation of PRL-3 inhibitor I involves several steps. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) to prepare the in vivo formula . The synthetic routes and reaction conditions for industrial production are not extensively detailed in the available literature, but the compound is typically prepared and stored under specific conditions to prevent inactivation .

Analyse Chemischer Reaktionen

PRL-3 inhibitor I undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the compound’s stability and activity.

Substitution Reactions: Common reagents and conditions used in these reactions include endoglycosidase H (Endo H) and peptide-N-glycosidase F (PNGase F) at 37°C.

Major Products: The major products formed from these reactions are typically analyzed to ensure the compound’s efficacy and purity.

Vergleich Mit ähnlichen Verbindungen

PRL-3-Inhibitor I ist einzigartig in seiner Spezifität für PRL-3. Ähnliche Verbindungen umfassen:

Candesartan: Ein weiterer Breitband-PRL-Inhibitor, der die durch PRL-3 vermittelte Zellmigration verhindert.

Bardoxolone: Eine Verbindung, die PRL-3 bevorzugt hemmt.

Eltrombopag: Eine weitere Verbindung mit ähnlichen inhibitorischen Wirkungen auf PRL-3.

Diese Verbindungen unterstreichen die Einzigartigkeit von PRL-3-Inhibitor I in seiner spezifischen Zielsetzung von PRL-3, was ihn zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone' involves the reaction of 2-bromophenylacetic acid with thiosemicarbazide to form 2-(2-bromophenyl)thiosemicarbazide. This intermediate is then reacted with 5-bromo-2-(methoxymethylene)benzaldehyde to form the final product.", "Starting Materials": [ "2-bromophenylacetic acid", "thiosemicarbazide", "5-bromo-2-(methoxymethylene)benzaldehyde" ], "Reaction": [ "Step 1: React 2-bromophenylacetic acid with thiosemicarbazide in the presence of a catalyst to form 2-(2-bromophenyl)thiosemicarbazide.", "Step 2: React 2-(2-bromophenyl)thiosemicarbazide with 5-bromo-2-(methoxymethylene)benzaldehyde in the presence of a base to form the final product, '5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone'." ] } | |

| 893449-38-2 | |

Molekularformel |

C17H11Br2NO2S2 |

Molekulargewicht |

485.2 g/mol |

IUPAC-Name |

5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |

InChI-Schlüssel |

HXNBAOLVPAWYLT-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BR1; BR 1; BR-1; PRL-3 Inhibitor I |

Herkunft des Produkts |

United States |

Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?

A: While the exact mechanism of interaction between this compound and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:

- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []

- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []

- Impaired Cell Migration: this compound effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

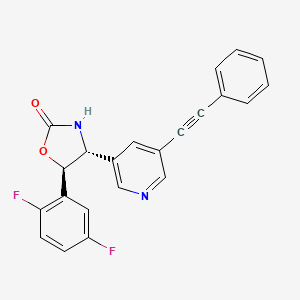

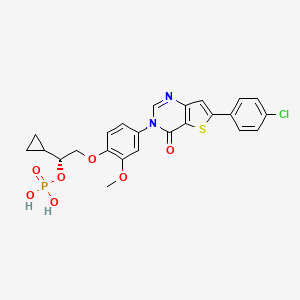

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

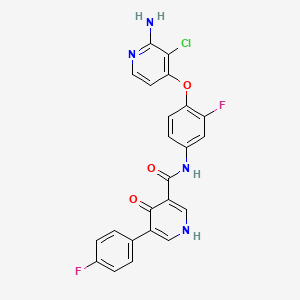

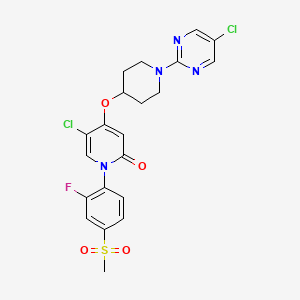

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)

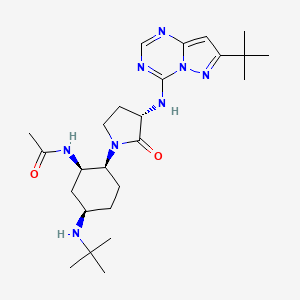

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)

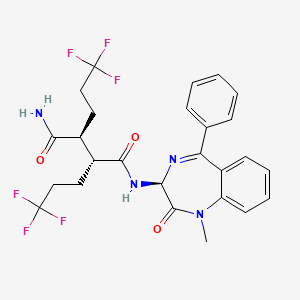

![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)